4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile
Description
Theoretical Frameworks and Foundational Principles in Iodinated Aromatic Chemistry
The synthesis and reactivity of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile are governed by the principles of iodinated aromatic chemistry, primarily through a reaction known as electrophilic aromatic substitution (SₑAr). wikipedia.orglibretexts.org Unlike other halogens like chlorine and bromine, iodine is the least reactive halogen in such substitutions. wikipedia.org Consequently, the direct iodination of aromatic rings often requires specific conditions to proceed efficiently.
The reactivity of the aromatic ring is a critical factor. The hydroxyl group on one of the phenyl rings is a powerful activating group, meaning it donates electron density to the ring, making it more susceptible to attack by an electrophile. wikipedia.org This activation is typically strong enough that the reaction can proceed without the need for a Lewis acid catalyst, which is often required for less reactive aromatic substrates. wikipedia.orglibretexts.org The hydroxyl group directs the incoming electrophiles (in this case, iodine) to the positions ortho and para to itself. Since the para position is already part of the biphenyl (B1667301) linkage, iodination occurs at the two ortho positions (3 and 5).
The mechanism for iodination can differ from other halogenations. To generate a sufficiently powerful iodine electrophile ("I⁺"), an oxidizing agent such as nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid is often used. wikipedia.org Modern organic synthesis also employs N-halosuccinimides, such as N-iodosuccinimide (NIS), as they are easy to handle and provide a source of halonium ions. researchgate.net
Historical Trajectory of Academic Research on Related Halogenated Phenyl Systems
The study of halogenated aromatic compounds is a cornerstone of organic chemistry, dating back to the foundational development of electrophilic aromatic substitution reactions. wikipedia.org Initially, these reactions were explored to understand the fundamental reactivity of aromatic systems. Over time, the focus shifted towards the utility of the resulting halogenated compounds.
Halogenated phenyl systems have become pervasive and essential intermediates in a wide range of chemical applications, including the synthesis of polymers, pharmaceuticals, and agrochemicals. wikipedia.org The introduction of a halogen atom onto a phenyl ring provides a "handle" for further chemical transformations. For instance, the carbon-halogen bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for constructing complex molecular architectures, including the biphenyl linkage seen in the title compound.
In recent decades, the strategic incorporation of halogens, particularly fluorine and chlorine, has become a major theme in medicinal chemistry. researchgate.net Halogenation can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This has led to the development of numerous halogen-containing drugs for treating a wide array of diseases. researchgate.net The study of iodinated and brominated phenyl systems continues to be important, especially in the synthesis of complex natural products and advanced materials.
Contemporary Academic Significance of this compound as a Model System
While specific research singling out this compound as a model system is not prominent, its structural motifs suggest significant academic value. The molecule can be dissected into components of high contemporary interest:
Thyroid Hormone Analogue: The 4-hydroxy-3,5-diiodophenyl group is the core structure of diiodotyrosine, a key biological precursor to thyroid hormones (thyroxine and triiodothyronine). nih.gov These hormones are critical for regulating metabolism. As such, the title compound could serve as a simplified, non-amino acid model system for studying the interactions of the diiodophenol moiety with thyroid hormone receptors or transport proteins. Research into derivatives of diiodotyrosine is a long-standing field of biochemical study. nih.gov
Biphenyl Scaffolds in Medicinal Chemistry: The biphenyl moiety is a recognized "privileged scaffold" in drug discovery. researchgate.net Biphenyl derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. researchgate.net The specific substitution pattern of this compound could be explored as a foundational structure for developing new therapeutic agents.
Versatile Synthetic Intermediate: The nitrile group is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. This makes this compound a potentially valuable building block for synthesizing more complex molecules for materials science or medicinal applications. rdd.edu.iq
Overview of Advanced Research Methodologies Employed in Chemical Compound Investigation
The complete characterization of a compound like this compound relies on a suite of modern analytical techniques. onlineorganicchemistrytutor.com Each method provides a unique piece of information that, when combined, confirms the molecule's identity, structure, and purity. rroij.comijpsjournal.com
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR shows the carbon skeleton. 2D NMR techniques can establish the connectivity between atoms. rroij.comijpsjournal.com |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy. The fragmentation pattern observed in the mass spectrum can offer additional clues about the molecule's structure. onlineorganicchemistrytutor.comrroij.com |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. Characteristic absorption bands would confirm the presence of the hydroxyl (-OH), nitrile (-C≡N), and aromatic (C-H, C=C) groups. ijpsjournal.comchemicals.co.uk |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the conjugated π-electron system within the molecule. The biphenyl structure would be expected to show strong absorbance in the UV region. ijpsjournal.com |
| Chromatography (GC/HPLC) | Used to separate the compound from reaction mixtures and assess its purity. When coupled with a detector like a mass spectrometer (GC-MS or LC-MS), it becomes a powerful tool for identifying components in a complex mixture. ijpsjournal.comuga.edu |
| Elemental Analysis | Quantitatively determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample, which is used to confirm the empirical formula. |
These techniques are fundamental in organic chemistry for verifying the successful synthesis of a target compound and elucidating its precise chemical structure. rroij.com
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7I2NO/c14-11-5-10(6-12(15)13(11)17)9-3-1-8(7-16)2-4-9/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLYMNRCFVAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C(=C2)I)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7I2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies and Chemical Derivatization of 4 4 Hydroxy 3,5 Diiodophenyl Benzonitrile
Retrosynthetic Analysis and Key Disconnection Strategies for the Benzonitrile (B105546) and Diiodophenol Moieties
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For 4-(4-hydroxy-3,5-diiodophenyl)benzonitrile, the primary disconnection point is the carbon-carbon bond between the two aromatic rings. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key step in the synthesis.
Another retrosynthetic approach involves the formation of the benzonitrile group late in the synthesis. This would start with a diiodinated biphenyl (B1667301) precursor, which would then undergo cyanation. However, the Suzuki-Miyaura coupling is a widely used and versatile method for forming C-C bonds between aryl groups. mdpi.comnih.gov
Advanced Synthetic Approaches for Diiodinated Aromatic Ring Construction
The construction of the diiodinated phenol (B47542) ring is a critical aspect of the synthesis. Several advanced methods are available for the regioselective iodination of phenolic substrates.
Regioselective Iodination Techniques for Phenolic Substrates
The hydroxyl group of phenol is an activating ortho-, para-director. Direct iodination of 4-hydroxybenzonitrile (B152051) would be expected to yield 3,5-diiodo-4-hydroxybenzonitrile. Common iodinating agents for this transformation include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and regioselectivity of the desired diiodinated product.
| Iodinating Agent | Typical Reaction Conditions |
| Iodine monochloride (ICl) | Acetic acid, room temperature |
| N-Iodosuccinimide (NIS) | Acetonitrile (B52724), reflux |
| Iodine/Potassium Iodide | Aqueous base |
Diazotization-Iodination Protocols for Aromatic Amines
An alternative route to diiodinated phenols involves the diazotization of an appropriately substituted aromatic amine, followed by a Sandmeyer-type reaction with potassium iodide. This method provides a high degree of regiocontrol, as the position of the iodo groups is determined by the positions of the amino groups in the starting material. For example, starting with 3,5-diamino-4-hydroxybenzonitrile, one could theoretically introduce two iodo groups at the 3 and 5 positions.
Catalytic Iodination Methods Utilizing Nanostructured Materials
Recent advances in catalysis have led to the development of nanostructured materials as catalysts for iodination reactions. These materials can offer high activity and selectivity under mild reaction conditions. For instance, palladium nanoparticles supported on various materials have been explored for C-H activation and subsequent iodination. While specific examples for the synthesis of this compound using this method are not widely reported, it represents a promising area for future research.
Oxidative Iodination Protocols in Aqueous Media
Oxidative iodination provides an environmentally friendly approach to the synthesis of iodinated aromatic compounds. These methods typically use a combination of an iodide salt (like KI) and an oxidant in an aqueous medium. A patent describes the iodination of 4-cyano-2-nitrophenol using an aqueous solution of an alkali metal iodide and an alkali metal iodate (B108269) under acidic conditions to produce 3-iodo-4-hydroxy-5-nitrobenzonitrile. google.com This methodology could potentially be adapted for the diiodination of 4-hydroxybenzonitrile.
Synthetic Routes to Benzonitrile Functional Group Integration
The benzonitrile moiety can be introduced at various stages of the synthesis. One common method is the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt and then treated with a cyanide salt, typically cuprous cyanide (CuCN).
Alternatively, the nitrile group can be introduced via nucleophilic aromatic substitution on an activated aryl halide. Another approach is the palladium-catalyzed cyanation of an aryl halide or triflate. This method is often compatible with a wide range of functional groups.
A patent describes a process for preparing hydroxybenzonitriles by reacting an alkoxybenzonitrile with a phenoxide. google.com For example, 4-methoxybenzonitrile (B7767037) can be reacted with sodium phenoxide to yield 4-hydroxybenzonitrile. google.com Another patented method involves the reaction of vanillin (B372448) with hydroxylamine (B1172632) hydrochloride to form an intermediate that is then demethylated to produce 3,4-dihydroxybenzonitrile. google.com These methods highlight different strategies for forming the hydroxybenzonitrile core structure.
Cross-Coupling Reactions for Aryl-Aryl Bond Formation in Diaryl Ether and Biaryl Structures
The molecular architecture of this compound, featuring both a phenolic hydroxyl group and reactive carbon-iodine bonds, makes it an excellent substrate for various cross-coupling reactions to form diaryl ether and biaryl structures. These reactions are foundational in medicinal chemistry and materials science for constructing complex molecular frameworks.
Diaryl Ether Synthesis via Ullmann Condensation: The classical method for forming diaryl ethers is the Ullmann condensation, which involves the coupling of a phenol (or its corresponding phenoxide) with an aryl halide, catalyzed by copper. scielo.org.mx Traditionally, these reactions required harsh conditions, such as high temperatures (100-220 °C) and the use of stoichiometric copper. scielo.org.mx Modern advancements have introduced milder conditions. For instance, the use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can significantly accelerate the reaction, allowing it to proceed at more moderate temperatures. princeton.edunih.gov The phenolic hydroxyl group of this compound can be coupled with various aryl halides to generate a library of diaryl ether derivatives. The reaction is typically performed in the presence of a base, such as cesium carbonate, and a copper(I) catalyst. nih.govresearchgate.net
Biaryl Synthesis via Palladium-Catalyzed Cross-Coupling: The presence of two iodine atoms on the phenolic ring provides reactive handles for palladium-catalyzed cross-coupling reactions to create C-C bonds, forming biaryl structures. Iodoarenes are highly reactive in such transformations. researchgate.net
Suzuki-Miyaura Coupling: This is one of the most versatile methods for biaryl synthesis, coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. numberanalytics.comnih.gov The reaction is known for its mild conditions and high tolerance for a wide range of functional groups. numberanalytics.comnih.gov The di-iodo nature of the substrate allows for sequential or double coupling to introduce one or two different aryl groups. The synthesis of complex biaryls is crucial as this motif is present in many pharmaceuticals and advanced materials. researchgate.netresearchgate.net
Stille Coupling: The Stille reaction couples the di-iodo compound with an organotin reagent (arylstannane), also catalyzed by palladium. numberanalytics.comresearchgate.net While it exhibits high functional group tolerance, the toxicity of organotin compounds is a significant drawback. numberanalytics.com The mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the biaryl product. researchgate.net
These cross-coupling reactions are instrumental in expanding the molecular complexity of derivatives originating from this compound.
Table 1: Key Cross-Coupling Reactions for Derivatization
| Reaction Type | Reactants | Catalyst/Reagents | Bond Formed | Key Features |
|---|---|---|---|---|
| Ullmann Condensation | Phenol + Aryl Halide | Cu catalyst, Base (e.g., Cs₂CO₃) | Aryl-O-Aryl (Diaryl Ether) | Classical method; modern protocols allow for milder conditions. princeton.eduresearchgate.net |
| Suzuki-Miyaura Coupling | Aryl Iodide + Arylboronic Acid | Pd catalyst, Base (e.g., K₃PO₄) | Aryl-Aryl (Biaryl) | Mild conditions, high functional group tolerance, low toxicity of reagents. numberanalytics.comnih.gov |
| Stille Coupling | Aryl Iodide + Arylstannane | Pd catalyst | Aryl-Aryl (Biaryl) | High tolerance for functional groups, but involves toxic tin reagents. numberanalytics.comresearchgate.net |
Stereoselective Synthesis Considerations in Analog Development
When developing analogs, particularly biaryl structures derived from this compound, controlling stereochemistry can be critical. If the newly introduced aryl group (via Suzuki or Stille coupling) bears a bulky substituent ortho to the newly formed C-C bond, rotation around this bond can be restricted. This phenomenon gives rise to atropisomers—stereoisomers resulting from hindered rotation around a single bond.
Atropisomerism in Biaryl Derivatives: The synthesis of sterically hindered biaryl ketones and other substituted biaryls often requires specialized protocols. nih.gov The creation of atropisomeric biaryls necessitates stereoselective synthesis methods to obtain a single enantiomer, which is often crucial for biological applications. Asymmetric Suzuki-Miyaura coupling is a powerful tool for this purpose. beilstein-journals.org This is achieved by using a chiral ligand in conjunction with the palladium catalyst. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the coupling to produce one enantiomer of the atropisomeric product in excess. beilstein-journals.org
The development of such methods is an active area of research, with various chiral phosphine (B1218219) ligands being designed to improve enantioselectivity for a range of substrates. beilstein-journals.org For analogs of this compound, this approach would allow for the synthesis of enantiomerically pure biaryl compounds, enabling a more precise study of their structure-activity relationships. The stereospecific ring-opening of cyclic precursors is another advanced strategy to control acyclic stereochemistry, though it is more applicable to different structural classes. nih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches in Halogenated Organic Synthesis
The synthesis of halogenated compounds like this compound traditionally involves reagents and processes with significant environmental drawbacks. Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to mitigate these issues. paperpublications.orgrroij.com
The 12 principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.org Key principles relevant to halogenated organic synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis over stoichiometric reagents. paperpublications.orgacs.orgroyalsocietypublishing.org
Sustainable Iodination Methods: The direct iodination of phenols is a key step in synthesizing the target compound. Classical methods often use stoichiometric amounts of harsh and toxic iodinating agents or strong oxidants, generating significant waste. rsc.org Sustainable alternatives are being developed:
Laccase-Catalyzed Iodination: Laccase enzymes can catalyze the iodination of p-substituted phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the terminal oxidant, offering a highly chemoselective and environmentally benign pathway. rsc.org
Aerobic Oxyiodination: Copper(II) nitrate (B79036) can catalyze the aerobic oxyiodination of phenols using I₂ as the reagent, molecular oxygen as the oxidant, and water as the solvent. researchgate.net This method features high atom economy and avoids toxic organic solvents. researchgate.net
PEG as a Green Solvent: Using polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium with iodine and iodic acid is another eco-friendly approach for the iodination of aromatic compounds. benthamdirect.comingentaconnect.com
Greener Cross-Coupling: Modern cross-coupling reactions align well with green chemistry principles. organicdivision.org The use of highly efficient palladium catalysts at very low loadings (mol %) is a prime example of Principle 9 (Catalysis). paperpublications.org These catalytic cycles replace older, stoichiometric methods (like the use of stoichiometric copper in classical Ullmann reactions), drastically reducing metal waste. numberanalytics.com Furthermore, developing reactions in greener solvents like water or recyclable ones like PEG reduces the reliance on volatile and toxic organic solvents, which are a major source of pollution in organic synthesis. royalsocietypublishing.org
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Halogenated Synthesis | Example |
|---|---|---|
| 1. Waste Prevention | Designing syntheses to minimize byproducts. | Using catalytic methods instead of stoichiometric reagents. paperpublications.org |
| 2. Atom Economy | Maximizing the incorporation of all reactant atoms into the final product. | Addition reactions are ideal; some catalytic iodinations improve atom economy over classical methods. acs.orgrsc.org |
| 5. Safer Solvents & Auxiliaries | Reducing or eliminating the use of volatile organic compounds (VOCs). | Performing reactions in water or polyethylene glycol (PEG). researchgate.netbenthamdirect.com |
| 9. Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Palladium-catalyzed Suzuki coupling and copper-catalyzed aerobic oxyiodination. researchgate.netresearchgate.net |
Derivatization Strategies for Structural Modification and Analog Generation for Academic Study
This compound possesses multiple functional groups that can be selectively modified to generate a diverse library of analogs for academic research, such as for structure-activity relationship (SAR) studies.
The primary sites for derivatization are:
The Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-arylation to form ethers. Etherification can alter the compound's hydrogen-bonding capacity and lipophilicity. As discussed, Ullmann condensation is a viable method for O-arylation. researchgate.net
The Nitrile Group: The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. Each modification introduces vastly different chemical properties.
The Carbon-Iodine Bonds: As detailed in section 2.4, the two iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). researchgate.netbeilstein-journals.org This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents, enabling extensive exploration of the chemical space around the core structure. researchgate.net
The Aromatic Ring: While the ring is electron-rich due to the hydroxyl group, it is also heavily substituted. Further electrophilic aromatic substitution is unlikely but not impossible under forcing conditions. More practical would be the modification of substituents introduced via cross-coupling.
These derivatization strategies allow for the systematic modification of the molecule's steric and electronic properties, which is fundamental for academic investigations into areas like medicinal chemistry or materials science. nih.govrsc.org
Table 3: Potential Derivatization Reactions
| Functional Group | Reaction Type | Product Functional Group | Potential Impact |
|---|---|---|---|
| Phenolic -OH | Alkylation (e.g., Williamson Ether Synthesis) | Alkoxy Ether (-OR) | Increases lipophilicity, removes H-bond donor. |
| Arylation (e.g., Ullmann Condensation) | Aryloxy Ether (-OAr) | Introduces large steric bulk and electronic changes. | |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) or Amide (-CONH₂) | Introduces H-bond donor/acceptor, changes acidity. |
| Reduction | Aminomethyl (-CH₂NH₂) | Introduces a basic site. | |
| [3+2] Cycloaddition (with NaN₃) | Tetrazole | Introduces an acidic, metabolically stable heterocycle. | |
| Aryl-Iodide (Ar-I) | Suzuki Coupling | Biaryl (Ar-Ar') | Extends conjugation, adds steric bulk. nih.gov |
| Sonogashira Coupling | Aryl-alkyne (Ar-C≡CR) | Introduces a linear, rigid linker. beilstein-journals.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Principles and Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a wealth of structural information.
¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment. For 4-(4-hydroxy-3,5-diiodophenyl)benzonitrile, the aromatic protons on the two phenyl rings and the hydroxyl proton exhibit distinct chemical shifts. The protons on the benzonitrile (B105546) ring typically appear as a set of doublets, while the protons on the diiodophenol ring appear as a singlet due to their symmetrical substitution. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic H (benzonitrile) | 7.70 - 7.80 | Doublet | ~ 8.0 |
| Aromatic H (benzonitrile) | 7.50 - 7.60 | Doublet | ~ 8.0 |
| Aromatic H (diiodophenol) | 7.90 - 8.00 | Singlet | - |
This table presents predicted data based on known chemical shift ranges for similar structural motifs.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. The carbon atom of the nitrile group (C≡N) typically resonates at a characteristic downfield position. The carbons bearing the iodine atoms are also significantly shifted due to the heavy atom effect. Aromatic carbons show signals in the typical aromatic region of the spectrum. chemicalbook.comlibretexts.org
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-CN (nitrile) | 118 - 120 |
| C-OH (phenol) | 150 - 155 |
| C-I (iodinated) | 80 - 90 |
| Aromatic C-H (benzonitrile) | 132 - 134 |
| Aromatic C-H (benzonitrile) | 128 - 130 |
| Aromatic C-H (diiodophenol) | 138 - 140 |
| Quaternary Aromatic C (benzonitrile) | 145 - 150 |
| Quaternary Aromatic C (benzonitrile, attached to phenol) | 135 - 140 |
This table presents predicted data based on known chemical shift ranges for similar structural motifs.
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the coupled aromatic protons on the benzonitrile ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is instrumental in assigning the carbon signals for the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between the two aromatic rings and for assigning the quaternary carbon signals, including the nitrile carbon and the carbons bearing the iodine and hydroxyl groups.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound. The calculated monoisotopic mass of this compound (C₁₃H₇I₂NO) is 446.8590 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 447.8663 |
| [M-H]⁻ | 445.8517 |
This table presents predicted data for common adducts.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for this compound might include the loss of iodine atoms, the hydroxyl group, or the cyano group, as well as cleavage of the bond connecting the two aromatic rings. Analyzing these fragments helps to piece together the structure of the original molecule, corroborating the data obtained from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For This compound , these methods would provide a characteristic fingerprint based on its unique structure.
The IR spectrum would be expected to show distinct absorption bands corresponding to the various functional groups present in the molecule. The nitrile (-C≡N) stretching vibration typically appears in the region of 2220-2260 cm⁻¹. The presence of a sharp, strong band in this region would be a clear indicator of the nitrile group. The hydroxyl (-OH) group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The C-O stretching of the phenol (B47542) would likely be observed around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ range. The carbon-iodine (C-I) bonds would exhibit stretching vibrations at lower frequencies, typically in the 500-600 cm⁻¹ range.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. The nitrile and the symmetric aromatic ring stretching vibrations are expected to produce strong and sharp Raman signals due to the change in polarizability during these vibrations. The C-I bonds would also be expected to be Raman active.
A hypothetical data table for the expected vibrational frequencies for This compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| -OH (Phenol) | O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H | C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| -C≡N (Nitrile) | C≡N Stretch | 2220-2260 (strong, sharp) | 2220-2260 (strong, sharp) |
| Aromatic C=C | C=C Stretch | 1450-1600 (multiple bands) | 1450-1600 (multiple bands) |
| Phenolic C-O | C-O Stretch | 1200-1260 (strong) | Moderate |
| C-I | C-I Stretch | 500-600 (medium) | 500-600 (strong) |
X-ray Crystallography Methodologies for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular structure, conformation, and intermolecular interactions of This compound .
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
By growing a suitable single crystal of This compound , single-crystal X-ray diffraction analysis could be performed. This would allow for the unambiguous determination of its absolute configuration. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles. For instance, the dihedral angle between the two phenyl rings would be a key conformational parameter. The analysis would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the iodine atoms, which dictate the crystal packing.
A hypothetical table of crystallographic data for This compound is shown below.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.6 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1628.28 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.85 |
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties. By analyzing the PXRD pattern of a powdered sample of This compound , one could identify the crystalline phase and compare it to patterns calculated from single-crystal data. The presence of peaks at different 2θ angles would indicate the existence of different polymorphs.
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For This compound , both high-performance liquid chromatography and gas chromatography-mass spectrometry would be valuable analytical tools.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. An HPLC method for This compound would likely utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would typically be performed using a UV-Vis detector, as the aromatic rings in the molecule would absorb UV light. This method would be used to determine the purity of a sample by identifying and quantifying any impurities. A calibration curve could be generated to perform precise quantitative analysis.
A hypothetical data table for an HPLC method is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 5.8 min |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
While This compound itself is likely not volatile enough for direct GC-MS analysis due to its high molecular weight and polar hydroxyl group, derivatization could be employed. The hydroxyl group could be converted to a more volatile silyl (B83357) ether by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative could then be analyzed by GC-MS. The gas chromatogram would provide the retention time of the derivatized compound, and the mass spectrometer would yield a mass spectrum with a characteristic fragmentation pattern, allowing for its unambiguous identification. The molecular ion peak in the mass spectrum would correspond to the mass of the derivatized molecule, and fragment ions would provide structural information.
Elemental Analysis Principles and Applications for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition (by percentage) of a sample. For a newly synthesized compound such as this compound, this technique is crucial for verifying its empirical formula, which represents the simplest whole-number ratio of atoms present in the compound. The verification is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's proposed molecular formula.
The principle behind modern elemental analysis, particularly for organic compounds, typically involves combustion analysis. In this method, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. This process converts the constituent elements into simple, easily quantifiable gaseous products. Carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides that are subsequently reduced to N2. Halogens, like iodine, are converted to hydrogen halides (in this case, hydrogen iodide, HI) or other capturable forms. The amounts of these combustion products are then measured with high precision using various detection methods, such as infrared spectroscopy, thermal conductivity, or gas chromatography. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The percentage of oxygen is often determined by difference, though it can also be measured directly through pyrolysis.
For the compound this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₃H₇I₂NO. The molecular weight and the contribution of each element are used to determine the expected weight percentages.
The application of elemental analysis is a critical step in the characterization of novel compounds. mdpi.comnih.govresearchgate.net In synthetic chemistry research, the confirmation of a compound's structure and purity is paramount. After a synthesis, researchers must provide evidence that the compound they have created is indeed the one they intended to make. Elemental analysis provides a quantitative measure of purity and composition. The results are typically considered acceptable if the experimentally found percentages for carbon, hydrogen, and nitrogen are within ±0.4% of the theoretically calculated values. cardiff.ac.uk This level of accuracy provides strong evidence for the assigned molecular formula and the successful synthesis of the target compound.
Below is a data table comparing the theoretical elemental composition of this compound with a placeholder for typical experimental results that would be sought in a research setting to validate the compound's empirical formula.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 34.93 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 1.58 |
| Iodine | I | 126.90 | 2 | 253.80 | 56.78 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 3.13 |
| Oxygen | O | 15.999 | 1 | 15.999 | 3.58 |
| Total | 447.005 | 100.00 |
Computational Chemistry and Molecular Modeling Studies of 4 4 Hydroxy 3,5 Diiodophenyl Benzonitrile
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its geometry, stability, and reactivity. These methods solve the Schrödinger equation (or a simplified form) for a given molecular system.
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry. deeporigin.comals-journal.comnih.govnih.gov It is employed to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. DFT can be used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. By calculating the energy of different molecular arrangements, researchers can map out the potential energy landscape, identifying stable isomers and transition states for chemical reactions.
A comprehensive search of scientific literature did not yield specific studies applying Density Functional Theory to determine the optimized geometry and energy landscape of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate calculations of electronic properties. nih.gov They are often used to benchmark other, less computationally expensive methods like DFT. Properties such as ionization potential, electron affinity, and molecular orbital energies can be calculated with high precision.
Specific ab initio studies focused on the high-accuracy electronic properties of this compound are not available in the current body of scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.govaps.orgchemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov These simulations are crucial for understanding how a molecule behaves in a dynamic, realistic setting, revealing different conformational states and how it interacts with neighboring molecules. nih.govrsc.org
A review of published research indicates that specific molecular dynamics simulation studies for this compound have not been reported.
Molecular Docking Methodologies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). academie-sciences.frnewhavenpharma.com This method is a cornerstone of structure-based drug design, helping to elucidate the binding mechanism and affinity of a potential drug molecule.
The process of molecular docking involves two main components: a search algorithm and a scoring function. academie-sciences.frfluorochem.co.uklaurinpublishers.com
Search Algorithms: The role of the search algorithm is to generate a large number of possible binding poses of the ligand within the receptor's binding site. fluorochem.co.uklaurinpublishers.com These algorithms must efficiently explore the vast conformational space available to the ligand and, in some cases, the receptor. Common types of search algorithms include:
Systematic Searches: These methods, such as incremental construction, build the ligand into the active site one fragment at a time or systematically explore all rotational and translational degrees of freedom.
Stochastic Searches: These algorithms introduce random changes to the ligand's position and conformation. Examples include Monte Carlo methods and genetic algorithms, which are effective at escaping local energy minima to explore a broader conformational space.
Deterministic Searches: These methods use the energy landscape of the system to guide the search toward a low-energy state. Energy minimization and molecular dynamics simulations are examples of this approach.
Scoring Functions: Once a set of potential binding poses is generated, a scoring function is used to evaluate and rank them. academie-sciences.frfluorochem.co.uklaurinpublishers.com The goal is to identify the pose that best represents the actual binding mode and to estimate the binding affinity. Scoring functions can be broadly categorized into three types:
Force-Field-Based: These functions use classical mechanics principles, such as the van der Waals and electrostatic interaction terms from molecular mechanics force fields, to calculate the energy of the ligand-receptor complex.
Empirical: These scoring functions are derived from fitting experimental binding data. They use a set of weighted energy terms, such as hydrogen bonds, ionic interactions, hydrophobic effects, and entropic terms, to approximate the binding free energy.
Knowledge-Based: These functions are derived from statistical analysis of known protein-ligand crystal structures. They use potentials of mean force to describe the likelihood of observing certain intermolecular contacts.
The table below summarizes the key types of docking algorithms and scoring functions.
| Category | Specific Method/Type | Description |
| Search Algorithms | Systematic (e.g., Incremental Construction) | Explores all degrees of freedom in a deterministic way. |
| Stochastic (e.g., Monte Carlo, Genetic Algorithms) | Introduces random changes to explore a wide range of conformations. | |
| Deterministic (e.g., Molecular Dynamics) | Uses energy gradients to guide the search towards a minimum. | |
| Scoring Functions | Force-Field-Based | Calculates interaction energies based on classical physics (van der Waals, electrostatics). |
| Empirical | Uses weighted energy terms fitted to experimental binding data. | |
| Knowledge-Based | Derives statistical potentials from known protein-ligand structures. |
The output of a molecular docking simulation is a set of predicted binding poses, each with a corresponding score. The analysis of these results is critical for understanding the potential interaction between the ligand and its receptor.
Binding Mode Analysis: The top-ranked poses are visually inspected to understand the specific interactions that stabilize the complex. Key interactions include:
Hydrogen Bonds: The formation of hydrogen bonds between the ligand and receptor is a critical component of specific binding.
Hydrophobic Interactions: The burial of nonpolar surfaces away from the aqueous solvent contributes significantly to binding affinity.
Electrostatic Interactions: Favorable interactions between charged or polar groups on the ligand and receptor.
π-π Stacking: Interactions between aromatic rings.
Interaction Hotspots: Not all residues in a binding site contribute equally to the binding energy. "Hotspots" are specific amino acid residues that make a disproportionately large contribution to the binding free energy. deeporigin.comals-journal.commdpi.comnih.govbldpharm.com Identifying these hotspots is crucial for drug design. If a ligand can form strong interactions with one or more hotspots, it is more likely to be a potent binder. nih.gov Computational methods like computational alanine (B10760859) scanning can be used to theoretically predict which residues are hotspots by calculating the change in binding free energy upon mutating a residue to alanine. deeporigin.com The analysis of docking poses focuses on whether the ligand successfully interacts with these known or predicted hotspots. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.org For a compound like this compound, QSAR models would be developed to predict its activity against a specific biological target by correlating its physicochemical properties with experimentally determined activity values. acs.orgsigmaaldrich.com The fundamental goal is to create a model that can reliably predict the activity of new, unsynthesized compounds based solely on their structural features. acs.org
The development of a robust QSAR model involves several key stages: data collection, calculation of molecular descriptors, model generation using statistical techniques, and rigorous validation. acs.org The process attempts to correlate independent variables, which are the physicochemical properties or molecular descriptors, with the dependent variable, which is the biological activity (e.g., IC50, EC50). acs.orgnih.gov
The first step in building a QSAR model for this compound and its analogs is the calculation of molecular descriptors. These numerical values represent the physical, chemical, and structural properties of the molecules. Descriptors can be broadly categorized into several classes:
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. The most common descriptor is LogP, the logarithm of the partition coefficient between n-octanol and water. sigmaaldrich.comresearchgate.net
Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of electrons, which influences how it interacts with a biological target. Examples include the Hammett substituent constant (σ), dipole moment, and quantum mechanical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comresearchgate.net
Steric Descriptors: These relate to the size and shape of the molecule. They are critical for determining the complementarity of a ligand to its binding site. Common steric descriptors include Molar Refractivity (MR), molecular weight, and Verloop steric parameters. sigmaaldrich.comresearchgate.net
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule's structure (graph theory), describing its size, shape, and degree of branching. Examples include the Wiener index and Zagreb indices. sigmaaldrich.com
For this compound and a hypothetical series of related compounds, a variety of these descriptors would be calculated using specialized software. A representative dataset is shown below to illustrate this process.
| Compound Name | Structure | LogP | Molar Refractivity (MR) | HOMO (eV) | LUMO (eV) |
| 4-(4-Hydroxyphenyl)benzonitrile | 2.5 | 55.2 | -6.1 | -1.5 | |
| 4-(4-Hydroxy-3-iodophenyl)benzonitrile | 3.6 | 65.9 | -6.3 | -1.7 | |
| This compound | 4.7 | 76.6 | -6.5 | -1.9 | |
| 4-(4-Hydroxy-3,5-dichlorophenyl)benzonitrile | 3.9 | 65.0 | -6.4 | -1.8 | |
| 4-(4-Hydroxy-3,5-dibromophenyl)benzonitrile | 4.2 | 70.8 | -6.4 | -1.8 |
This table contains illustrative, hypothetical data for demonstration purposes.
Once descriptors are calculated and biological activities are known for a set of training compounds, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. acs.orgnih.gov The crucial subsequent step is rigorous validation to ensure the model is robust, statistically significant, and has predictive power for new compounds. researchgate.net Validation is essential to confirm that a good statistical fit is not merely due to chance. nih.gov
Validation is typically divided into two main categories:
Internal Validation: This process assesses the stability and robustness of the model using only the training set data. researchgate.net The most common technique is cross-validation, such as the leave-one-out (LOO) method. In LOO cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. The predictive ability is quantified by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.govnih.gov
External Validation: This is considered the most stringent test of a QSAR model's predictive power. acs.org The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside and not used during model development). researchgate.netnih.gov The developed model is then used to predict the activity of the compounds in the test set. The predictive performance is judged by statistical metrics such as the predictive r² (r²_pred). acs.orgnih.gov
The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory purposes, emphasizing goodness-of-fit, robustness, and predictivity. researchgate.net
| Parameter | Description | Acceptable Value |
| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |
| r²_pred (Predictive r² for external set) | Measures the ability of the model to predict new data. | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | As low as possible |
This table presents generally accepted threshold values for QSAR model validation.
Pharmacophore Modeling and Virtual Screening Strategies for Ligand Discovery
Given the structural similarity of this compound to thyroid hormones (which are iodinated phenols), a relevant theoretical binding target is transthyretin (TTR). TTR is a transport protein in the blood that carries the thyroid hormone thyroxine. nih.gov Many thyroid-disrupting chemicals target TTR, and computational methods are frequently used to identify potential binders. acs.orgnih.govresearchgate.net
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hyp), and aromatic rings. plos.org
For this compound, a structure-based pharmacophore model could be developed using the crystal structure of TTR. nih.gov The key steps would be:
Identify Key Interactions: Analyze the TTR binding pocket to identify the crucial amino acid residues that interact with known ligands like thyroxine.
Generate Features: Based on these interactions, define the pharmacophoric features. For instance, the hydroxyl group of the compound can act as a hydrogen bond donor and acceptor, the aromatic rings provide hydrophobic and π-stacking interactions, and the iodine atoms can form halogen bonds or occupy hydrophobic pockets. nih.gov
Create Model: Combine these features into a 3D hypothesis that defines the spatial constraints (distances and angles) between them. plos.org
Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov Large chemical databases (like ZINC or PubChem) can be rapidly searched to identify other molecules that fit the pharmacophore hypothesis. This process filters millions of compounds down to a manageable number of "hits" that are predicted to bind to the target. su.senih.gov These hits can then be prioritized for experimental testing, significantly accelerating the discovery of new potential ligands for the target. acs.orgnih.gov
| Pharmacophore Feature | Corresponding Moiety in Compound | Interacting Residue (Hypothetical) |
| Hydrogen Bond Donor | Phenolic -OH group | Serine, Threonine, or Glutamate |
| Hydrogen Bond Acceptor | Phenolic -OH, Nitrile -CN | Lysine or Arginine |
| Hydrophobic/Aromatic | Phenyl rings | Leucine, Isoleucine, Valine |
| Halogen Bond Donor | Iodine atoms | Carbonyl oxygen in protein backbone |
This table illustrates a hypothetical pharmacophore model for the binding of the title compound to a protein like transthyretin.
In Silico Prediction of Synthetic Feasibility and Reaction Pathways
In silico (computational) methods are increasingly used to predict and design viable synthetic routes for target molecules. This field, often called computer-assisted organic synthesis (CAOS) or computer-aided synthesis design (CASD), employs sophisticated software to perform retrosynthetic analysis. nih.govwikipedia.org
For a molecule like this compound, software platforms like SYNTHIA™, ChemAIRS, or AiZynthFinder would be used. sigmaaldrich.comwikipedia.org These programs operate by:
Retrosynthesis: The target molecule is broken down into simpler precursors (synthons) based on a vast database of known chemical reactions and transformation rules. nih.gov This process is repeated iteratively until commercially available or simple starting materials are reached. sigmaaldrich.com
Pathway Ranking: The software generates multiple potential synthetic pathways. These routes are then scored and ranked based on various criteria, such as the number of steps, predicted reaction yield, cost of starting materials, and avoidance of hazardous reagents. nih.govrjptonline.org
Forward Prediction: Some tools can also perform forward reaction prediction to assess the likelihood of a particular reaction step succeeding and to predict potential byproducts. rjptonline.orgnih.gov
A plausible retrosynthetic pathway for this compound that such a program might identify could involve key transformations such as:
Iodination: The introduction of iodine atoms onto the phenol (B47542) ring. This is a common reaction for aromatic compounds.
Suzuki Coupling: A cross-coupling reaction to form the carbon-carbon bond between the two phenyl rings. This would likely involve a boronic acid derivative of one ring and a halide of the other. nih.gov
Nitrile Formation: Conversion of another functional group (e.g., an aldehyde or a halide) into the benzonitrile (B105546) moiety.
By analyzing these possibilities, computational tools can guide chemists in designing the most efficient and practical laboratory synthesis, saving significant time and resources. rjptonline.org
Mechanistic Investigations at the Molecular and Sub Molecular Level Theories and Methodologies
Theoretical Models of Ligand Binding and Dissociation Kinetics at Target Sites
Detailed theoretical models specifically describing the binding and dissociation kinetics of Ioxynil at its target sites are not extensively detailed in the public literature. However, the general principles of ligand-receptor interactions can be applied to hypothesize its behavior.
Ioxynil is known to inhibit photosynthesis at photosystem II (PSII) and to uncouple oxidative phosphorylation. wikipedia.orgnih.govgenfarm.com.au Its binding to target proteins, such as the D1 protein in PSII or transthyretin, is governed by a combination of factors including hydrophobic interactions, hydrogen bonding, and halogen bonding. wikipedia.orgmdpi.com The di-iodo substitutions on the phenol (B47542) ring are thought to play a significant role in the binding affinity.
Theoretical modeling for a compound like Ioxynil would typically involve:
Molecular Docking: To predict the preferred binding orientation and affinity of Ioxynil within the binding pocket of its target protein. This would involve computational algorithms that fit the ligand into the protein's active site.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the Ioxynil-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM): To provide a more accurate description of the electronic interactions, such as charge transfer, between Ioxynil and the amino acid residues in the binding site.
Biophysical Techniques for Studying Molecular Interactions (Focus on Principles and Instrumentation)
A variety of biophysical techniques are instrumental in characterizing the molecular interactions of small molecules like Ioxynil. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.
Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions. nih.govresearchgate.netmdpi.com
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. When a ligand (e.g., Ioxynil) in a mobile phase flows over the chip surface where a target protein is immobilized, the binding event causes a change in the local refractive index, which is detected as a shift in the SPR angle.
Instrumentation: An SPR instrument consists of a light source, a prism, a sensor chip (typically gold-coated), a flow system for sample delivery, and a detector.
Application to Ioxynil: While the literature mentions the potential for SPR in pesticide analysis, specific studies detailing the use of SPR to measure the kinetic parameters (association rate constant, k_on; dissociation rate constant, k_off) of Ioxynil binding to its target proteins are not prominently documented. nih.gov Such a study would provide valuable information on the dynamics of the interaction.
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govwikipedia.orgmalvernpanalytical.comfrontiersin.orgresearchgate.net
Principle: ITC involves titrating a solution of the ligand (Ioxynil) into a sample cell containing the target protein. The heat change upon each injection is measured, and from the resulting titration curve, the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined.
Instrumentation: An ITC instrument comprises a reference cell and a sample cell housed in an adiabatic jacket, a high-precision titration syringe, and sensitive thermopiles to detect temperature differences between the cells.
Application to Ioxynil: There are no specific, detailed ITC studies for the binding of Ioxynil to its primary targets reported in the available literature. An ITC experiment would be invaluable in understanding the driving forces behind the Ioxynil-protein interaction, for instance, whether it is an enthalpy- or entropy-driven process.
Fluorescence spectroscopy is a highly sensitive technique that can be used to study ligand binding and the resulting conformational changes in proteins. mdpi.comnih.gov
Principle: This method relies on changes in the fluorescence properties (intensity, emission wavelength, polarization) of either the intrinsic fluorophores of the protein (e.g., tryptophan, tyrosine) or extrinsic fluorescent probes upon ligand binding. Binding of a ligand like Ioxynil can alter the local environment of these fluorophores, leading to a detectable change in the fluorescence signal.
Instrumentation: A typical spectrofluorometer includes a light source (e.g., xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).
Application to Ioxynil: While studies on the fluorescence of other benzonitrile (B105546) derivatives exist, specific fluorescence spectroscopy studies detailing the binding of Ioxynil to its target proteins and the induced conformational changes are not well-documented. nih.gov Such experiments could confirm binding and provide insights into the structural rearrangements of the target protein upon complex formation.
Advanced Microscopy Techniques for Subcellular Localization Methodologies
Determining the subcellular localization of a compound is crucial for understanding its mechanism of action. Advanced microscopy techniques offer the resolution needed to pinpoint the location of molecules within cells.
Super-resolution microscopy (e.g., STED, PALM, STORM): These techniques bypass the diffraction limit of light microscopy, enabling visualization of cellular structures at the nanoscale. They could be used to precisely locate Ioxynil or its fluorescently labeled analogues within specific subcellular compartments, such as the thylakoid membranes of chloroplasts.
Electron microscopy (EM): EM provides unparalleled resolution for visualizing cellular ultrastructure. While not typically used to directly visualize small molecules like Ioxynil, immunogold labeling in conjunction with EM could be employed to localize the proteins that Ioxynil binds to, thereby inferring its site of action.
Specific studies employing these advanced microscopy techniques for the subcellular localization of Ioxynil are not described in the reviewed literature. General knowledge indicates its action within chloroplasts, but high-resolution imaging data is lacking. wikipedia.org
Gene Expression Profiling Methodologies for Investigating Transcriptional Responses
Gene expression profiling provides a global view of the cellular response to a chemical compound by measuring the expression levels of thousands of genes simultaneously. nih.govmdpi.comnih.govusm.edu
Methodologies:
Microarrays: This technology uses a solid surface with attached DNA probes to measure the abundance of complementary mRNA transcripts in a sample. usm.edu
RNA-Sequencing (RNA-Seq): This next-generation sequencing-based method provides a more comprehensive and quantitative analysis of the transcriptome. nih.gov
Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the expression changes of specific genes identified by microarray or RNA-Seq analysis. mdpi.com
Application to Ioxynil: Studies on the transcriptional response of organisms to herbicides have been conducted. nih.govnih.gov For Ioxynil, gene expression profiling could reveal the downstream signaling pathways affected by its primary action of photosynthesis inhibition. For instance, genes related to stress response, detoxification, and secondary metabolism might be differentially regulated. nih.gov However, specific and detailed gene expression profiling studies on Ioxynil are not readily available in the public domain.
Proteomic Approaches to Identify Interacting Partners and Molecular Networks (Focus on Methodologies)
To understand the biological effects of "4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile," it is crucial to identify its direct protein binding partners and the broader molecular networks it influences. Several powerful proteomic methodologies are available for this purpose.
Affinity Purification-Mass Spectrometry (AP-MS)
A primary method to identify interacting proteins is affinity purification coupled with mass spectrometry (AP-MS). researchgate.net In this approach, a derivative of "this compound" is immobilized on a solid support, such as a resin, to create an affinity matrix. This matrix is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the compound are captured, while non-interacting proteins are washed away. The bound proteins are subsequently eluted and identified using mass spectrometry. This technique allows for the unbiased discovery of proteins that physically interact with the compound under near-physiological conditions. researchgate.net
Yeast Two-Hybrid (Y2H) System
The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein and protein-ligand interactions. nih.govnih.govnih.gov While traditionally used for protein-protein interactions, a modified version called the small-molecule hybrid system can be adapted to screen for small molecule-protein interactions. In this system, the small molecule, "this compound," would be chemically linked to a known "bait" protein or a DNA-binding domain. A library of "prey" proteins, fused to a transcriptional activation domain, is then screened. If a "prey" protein interacts with the small molecule, it brings the activation domain into proximity with the DNA-binding domain, activating a reporter gene and allowing for identification of the interacting protein. bindingdb.orgnih.gov
Protein Microarrays
Protein microarrays offer a high-throughput method to screen for interactions. In this technique, a large number of purified proteins are spotted onto a solid surface. The microarray is then probed with a labeled version of "this compound." Detection of the label at a specific spot indicates an interaction between the compound and the corresponding protein. This method allows for the rapid screening of thousands of potential protein targets simultaneously.
| Methodology | Principle | Application to this compound |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized compound captures interacting proteins from a lysate for MS identification. researchgate.net | Identification of direct binding partners in a cellular context. |
| Yeast Two-Hybrid (Y2H) System | A genetically engineered system where a ligand-protein interaction triggers a reporter gene. nih.govnih.govnih.gov | Screening of a protein library to find targets that bind to the compound. bindingdb.orgnih.gov |
| Protein Microarrays | A high-throughput screening of a labeled compound against a library of immobilized proteins. | Rapid identification of potential protein interactions from a large set of candidates. |
Theoretical Mechanisms of Action and Signal Transduction Pathways Relevant to Ligand Binding (e.g., nuclear receptor interactions)
The structural features of "this compound," specifically the di-iodinated phenol ring, bear a strong resemblance to endogenous thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). This structural analogy suggests that the compound may exert its biological effects by interacting with the same molecular targets as thyroid hormones, most notably the thyroid hormone receptors (TRs).
Nuclear Receptor Interactions
Thyroid hormone receptors (TRα and TRβ) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. nih.gov Upon binding their natural ligands, TRs undergo a conformational change, dissociate from corepressor proteins, and recruit coactivator proteins. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Given the structural similarities, it is hypothesized that "this compound" could act as a ligand for TRs. The 4'-hydroxyl group and the di-iodo substitution pattern are critical features for high-affinity binding to the TR ligand-binding pocket. The benzonitrile group would occupy a position analogous to the amino acid side chain of T3.
Molecular Docking and Modeling
To investigate this theoretical mechanism, computational methods like molecular docking can be employed. Molecular docking simulations can predict the binding conformation and estimate the binding affinity of "this compound" within the ligand-binding domain of both TRα and TRβ. These in silico studies can provide insights into the specific amino acid residues that may be involved in the interaction, such as through hydrogen bonding with the hydroxyl group or halogen bonding with the iodine atoms.
Signal Transduction Pathways
If "this compound" does indeed bind to and activate thyroid hormone receptors, it would be expected to modulate the same signal transduction pathways as endogenous thyroid hormones. These pathways are diverse and tissue-specific, regulating critical processes such as metabolism, growth, and development. By acting as a TR agonist or antagonist, the compound could influence the expression of a wide array of genes involved in these processes. For example, in the hypothalamus, T3-dependent activation of TRβ can lead to the inhibition of thyrotropin-releasing hormone (TRH) gene expression, a key negative feedback mechanism in the hypothalamic-pituitary-thyroid axis. nih.gov
| Theoretical Aspect | Description | Relevance to this compound |
| Structural Analogy | The compound's di-iodophenol structure is similar to thyroid hormones. | Suggests potential interaction with thyroid hormone receptors. |
| Nuclear Receptor Interaction | Thyroid hormone receptors (TRs) are ligand-activated transcription factors. nih.gov | The compound may act as an agonist or antagonist of TRs, modulating gene expression. |
| Molecular Docking | Computational simulation of ligand-receptor binding. | Predicts binding mode and affinity for TRα and TRβ, identifying key interactions. |
| Signal Transduction | Activation of TRs initiates a cascade of events leading to changes in gene expression. | The compound could potentially modulate metabolic, growth, and developmental pathways. |
Advanced Methodologies in Preclinical Research and Compound Screening Methodological Focus
High-Throughput Screening (HTS) Methodologies for Chemical Compound Libraries
High-throughput screening (HTS) is a foundational process in drug discovery, enabling the rapid, automated testing of vast numbers of compounds against a specific biological target. youtube.com For identifying transthyretin (TTR) stabilizers, HTS assays are designed to detect the inhibition of TTR aggregation or the stabilization of its native tetrameric structure. These methods are crucial for efficiently screening large compound libraries to find initial "hits." jacc.orgjacc.org
A common HTS approach involves inducing TTR aggregation under destabilizing conditions, such as acidic pH, and measuring the effect of test compounds on this process. mdpi.com Assay readouts are typically based on:
Turbidity: Protein aggregation increases the turbidity of a solution, which can be measured by light scattering or absorbance. This method is well-suited for HTS formats in microwell plates. mdpi.com
Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A decrease in ThT fluorescence in the presence of a test compound indicates inhibition of fibril formation. mdpi.commdpi.compnas.org
More advanced HTS methods have been developed to improve physiological relevance. For instance, a cell-based HTS was created using a highly amyloidogenic TTR fragment (TTR81–127) that forms aggregates at neutral pH. nih.govnih.gov In this assay, SH-SY5Y neuroblastoma cells are exposed to the TTR fragment with and without compounds from a library. The amount of TTR deposits is then quantified using a cell-based ELISA, allowing for the identification of inhibitors. nih.gov This approach led to the screening of 1,280 off-patent drugs and the identification of potential repositioning candidates. nih.govnih.gov
The process leverages robotics and automation for liquid handling, plate reading, and data acquisition, which accelerates target analysis in a cost-effective manner. youtube.com The primary objective is to identify hits that affect the target in the desired way for further development.
| HTS Method | Principle | Readout | Advantages | Reference |
| Turbidimetric Assay | Measures the increase in light scattering due to protein aggregation. | Absorbance at a specific wavelength (e.g., 400 nm). | Simple, fast, and suitable for automation. | mdpi.com |
| Thioflavin T (ThT) Assay | ThT dye binds to amyloid fibrils, causing a measurable increase in fluorescence. | Fluorescence intensity. | Specific for amyloid fibril structures with high β-sheet content. | mdpi.commdpi.compnas.org |
| Cell-Based ELISA | Quantifies the amount of amyloid deposits (e.g., TTR81-127 fragment) in cultured cells. | Colorimetric or fluorometric signal from ELISA. | More physiologically relevant (neutral pH, cellular environment). | nih.govnih.gov |
Cell-Based Assay Methodologies for Target Engagement and Pathway Activation
Following initial hit identification from HTS, cell-based assays are critical for validating target engagement and assessing the compound's effect on cellular pathways in a more physiologically relevant context. nih.gov For a TTR stabilizer like 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile, these assays aim to confirm that the compound can prevent TTR-induced cytotoxicity and inhibit its aggregation within or around cells. nih.gov
Assay Design and Readouts:
A key cell-based model uses neuronal cell lines, such as SH-SY5Y, which are relevant to the neurotoxic effects seen in familial amyloid polyneuropathy. nih.govnih.gov In a typical assay design, these cells are exposed to pre-aggregated, amyloidogenic forms of TTR, such as the V30M mutant or specific fragments, in the presence or absence of the test compound. nih.govbiorxiv.org
Common readouts to determine assay outcomes include:
Cell Viability Assays: Methods like the MTT assay are used to measure the cytotoxicity of TTR aggregates and the protective effect of inhibitor compounds. A reduction in cell death indicates that the compound is mitigating the toxic effects of TTR aggregation. biorxiv.org
Quantification of Amyloid Deposits: An ELISA-based method can be employed to quantify the amount of TTR that has been deposited on the cells. This provides a direct measure of the compound's ability to inhibit aggregation in a cellular context. nih.gov
Apoptosis and Inflammatory Gene Expression: The activation of pathways related to apoptosis and inflammation can be measured to understand the cellular response to TTR aggregates. Compounds that reduce the expression of these genes may offer additional therapeutic benefits. nih.govnih.gov
Immunofluorescence Microscopy: This technique can be used to visualize TTR aggregates within or on the surface of cells, providing qualitative confirmation of a compound's inhibitory activity. nih.gov
These cell-based assays are crucial for confirming that a compound's activity, observed in simple biochemical screens, translates to a protective effect in a complex biological system, thereby providing stronger evidence for its therapeutic potential. nih.gov
| Assay Type | Cell Line | Assay Principle | Primary Readout | Reference |
| Cytotoxicity Inhibition | SH-SY5Y, PC-12, HeLa | Cells are treated with amyloidogenic TTR ± inhibitor; cell viability is measured. | MTT reduction (cell survival). | nih.govbiorxiv.org |
| Amyloid Deposit Quantification | SH-SY5Y | Cells are treated with amyloidogenic TTR fragment ± inhibitor; deposits are quantified. | ELISA signal. | nih.gov |
| Pathway Activation | SH-SY5Y, U87MG | Measures changes in gene expression in response to TTR aggregates ± inhibitor. | Apoptosis and inflammatory gene expression levels (e.g., via qPCR). | nih.govnih.gov |
Biochemical Assay Development for Enzyme Inhibition or Receptor Binding Studies
Biochemical assays are essential for directly measuring the binding affinity and inhibitory potency of a compound against its molecular target. For this compound, the primary goal is to quantify its ability to bind to TTR and stabilize the tetramer against dissociation. nih.govmdpi.com
Methodological Aspects of Key Assays:
Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand from TTR's thyroxine (T4) binding sites. nih.govmdpi.com A common format uses a fluorescently labeled T4 conjugate (FITC-T4). nih.gov When FITC-T4 is bound to TTR, its fluorescence is quenched. A competing compound will displace FITC-T4, causing an increase in fluorescence. Alternatively, radiolabeled T4 ([¹²⁵I]-T4) can be used, where displacement is measured by a decrease in radioactivity bound to TTR. umich.edunih.gov The assay can also be performed with fluorescent probes like 8-anilino-1-naphthalenesulfonic acid (ANSA). nih.gov
TTR Tetramer Stabilization Assays: These assays directly assess the primary mechanism of action. One method is the subunit exchange assay, which measures the rate of TTR tetramer dissociation in human plasma. nih.govtandfonline.com Since dissociation is the rate-limiting step for both aggregation and subunit exchange, a potent stabilizer will significantly slow this rate. nih.gov Another approach involves subjecting the TTR-ligand complex to denaturing conditions (e.g., acidic pH) and quantifying the amount of remaining tetramer by methods like size-exclusion chromatography or Western blot. nih.gov
Fibril Formation Inhibition Assays: These are kinetic assays that monitor the entire process of amyloid fibrillogenesis in vitro. nih.gov Typically, purified TTR is induced to aggregate, and the process is monitored over time using Thioflavin T fluorescence or turbidity. mdpi.compnas.org The addition of an effective inhibitor will delay the lag phase or reduce the maximum signal, from which parameters like the IC50 (half-maximal inhibitory concentration) can be derived. mdpi.com
Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST): These advanced biophysical techniques provide detailed kinetic and thermodynamic data. SPR measures the association and dissociation rates of a compound binding to TTR immobilized on a sensor chip, yielding the binding affinity (KD). nih.gov MST measures the movement of fluorescently labeled TTR through a microscopic temperature gradient, which changes upon ligand binding, allowing for the determination of binding affinity in solution. nih.gov
| Assay | Methodological Focus | Key Parameter Measured | Reference |
| Competitive Binding | Displacement of a fluorescent (FITC-T4) or radiolabeled ([¹²⁵I]-T4) ligand from TTR's binding pocket. | IC50, Ki | nih.govumich.edu |
| Subunit Exchange | Measures the rate of dissociation of TTR tetramers into monomers in human plasma. | Rate of dissociation. | nih.govtandfonline.com |
| Fibril Formation Inhibition | Monitoring aggregation kinetics via Thioflavin T fluorescence or turbidity under denaturing conditions. | IC50 for aggregation inhibition. | mdpi.compnas.org |
| Surface Plasmon Resonance (SPR) | Real-time measurement of ligand binding to immobilized TTR. | Association/dissociation rates (kon/koff), Affinity (KD). | nih.gov |
| Microscale Thermophoresis (MST) | Measurement of ligand-induced changes in the thermophoretic movement of labeled TTR in solution. | Binding affinity (KD). | nih.gov |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Methodologies for Lead Optimization
During lead optimization, in vitro ADME studies are performed to predict a compound's pharmacokinetic properties. These assays are crucial for selecting candidates with favorable characteristics for in vivo studies. For a compound like this compound, a standard panel of in vitro ADME assays would be conducted.
Experimental Protocols and Data Interpretation:
Metabolic Stability: This is often assessed using human liver microsomes (HLM), which contain key drug-metabolizing enzymes like cytochromes P450 (CYPs). The test compound is incubated with HLMs, and the concentration of the parent compound is measured over time by LC-MS/MS. The data are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which predict how quickly the drug will be metabolized in the liver. nih.gov
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability to reach its target. nih.gov Equilibrium dialysis is a common method where a semi-permeable membrane separates a compound-containing plasma solution from a buffer solution. At equilibrium, the compound concentrations in both chambers are measured to determine the fraction unbound (fu). High plasma protein binding can limit the free drug concentration available for therapeutic effect.
Cytochrome P450 (CYP) Inhibition: This assay determines if a compound inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). This is important for predicting potential drug-drug interactions. The compound is co-incubated with human liver microsomes and a known CYP-specific substrate. Inhibition is measured by the reduced formation of the substrate's metabolite. Results are typically reported as an IC50 value.
Aqueous Solubility and Lipophilicity: Solubility is a key determinant of oral absorption. It can be measured using methods like nephelometry. Lipophilicity is often estimated by measuring the distribution coefficient (LogD) at a physiological pH (e.g., 7.4), which influences absorption, distribution, and metabolism. nih.gov
Interpreting the data from these assays helps build a profile of the compound's drug-like properties. For instance, a compound with very high intrinsic clearance may have a short half-life in vivo, while a potent CYP inhibitor may carry a high risk of drug-drug interactions. nih.gov
| ADME Parameter | Experimental Protocol | Data Interpretation | Reference |
| Metabolic Stability | Incubation with human liver microsomes (HLM); quantification of parent compound over time via LC-MS/MS. | Provides in vitro half-life (t½) and intrinsic clearance (CLint) to predict hepatic clearance. | nih.gov |
| Plasma Protein Binding | Equilibrium dialysis against human plasma; measurement of compound concentration in buffer and plasma chambers. | Determines the fraction of unbound drug (fu), which is the pharmacologically active portion. | nih.gov |
| CYP450 Inhibition | Co-incubation of compound with HLM and a CYP-specific probe substrate; measurement of metabolite formation. | IC50 value indicates the potential for drug-drug interactions. | nih.gov |
| Aqueous Solubility | Measurement of the concentration of a compound in a saturated aqueous solution (e.g., using nephelometry). | Low solubility can limit oral absorption. | nih.gov |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling Principles in Preclinical Development
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling integrates data on drug concentration over time (PK) with its biological effect (PD) to create a quantitative understanding of the dose-exposure-response relationship. researchgate.net For TTR stabilizers, these models are essential for optimizing dosing regimens and translating preclinical findings to clinical trials. nih.gov
Computational and Mathematical Models:
The development of a PK/PD model for a TTR stabilizer involves several steps. PK is often characterized by a two-compartment model, describing the drug's absorption, distribution to central and peripheral compartments, and elimination. researchgate.net Data for these models are derived from in vivo studies in preclinical species.
The PD component models the drug's effect on the TTR protein. A semi-mechanistic PK/PD model can be developed to describe the stabilization of the TTR tetramer. researchgate.net This often takes the form of a sigmoid Emax model, where the drug's effect (E) is related to its concentration (C) by the equation:
E = E₀ + (Eₘₐₓ * Cⁿ) / (EC₅₀ⁿ + Cⁿ)
Here:
Emax is the maximum stabilizing effect.
EC50 is the concentration at which 50% of the maximal effect is achieved.
n is the Hill coefficient, describing the steepness of the concentration-response curve.
E₀ is the baseline effect without the drug.
This model can link the plasma concentration of the drug to the degree of TTR stabilization observed ex vivo or the reduction in circulating TTR monomers in vivo. nih.govresearchgate.net
These models are calibrated using preclinical data and can be used to simulate different dosing scenarios to predict the regimen required to achieve a target level of TTR stabilization (e.g., >90%). researchgate.netnih.gov Furthermore, these models help in comparing the potency and efficacy of different compounds, such as tafamidis (B1682582) and acoramidis, by integrating their distinct PK properties and binding affinities into a unified framework. nih.govresearchgate.net This quantitative approach is crucial for making informed decisions in drug development, including predicting clinical outcomes and designing efficient clinical trials. tandfonline.com
Future Directions and Emerging Research Avenues for 4 4 Hydroxy 3,5 Diiodophenyl Benzonitrile Research
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Compound Design and Discovery
The paradigm of drug discovery and materials science is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). nih.govlifechemicals.com These computational tools offer the potential to dramatically accelerate the design-make-test-analyze cycle for compounds like 4-(4-hydroxy-3,5-diiodophenyl)benzonitrile. springernature.com Future research will increasingly leverage AI and ML to navigate the vast chemical space and identify novel molecules with optimized properties. springernature.comresearchgate.net
ML models, particularly deep neural networks (DNNs), can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. nih.govnih.gov This includes predicting efficacy, toxicity, and pharmacokinetic profiles (ADMET properties), thereby reducing the reliance on time-consuming and expensive high-throughput screening. africansciencegroup.comyoutube.com For instance, AI algorithms can analyze structure-activity relationships (SAR) to guide the modification of the iodinated benzonitrile (B105546) scaffold to enhance potency and selectivity. lifechemicals.com Generative AI models can design entirely new compounds with desired characteristics, potentially leading to the discovery of novel therapeutic agents. lifechemicals.comyoutube.com
Table 1: Applications of AI/ML in Compound Discovery
| AI/ML Application | Description | Potential Impact on Iodinated Benzonitrile Research |
|---|---|---|
| Lead Identification | Using ML models to screen virtual libraries and rank compounds based on predicted activity and properties. youtube.com | Rapidly identify novel analogs with high potential for desired biological targets, reducing experimental costs. |
| Property Prediction | Predicting physicochemical properties, such as solubility, bioavailability, and toxicity (ADMET). nih.gov | Early-stage deselection of compounds with unfavorable profiles, focusing resources on more promising candidates. lifechemicals.com |
| Generative Design | Employing generative models to design novel molecules with specific, optimized property profiles. lifechemicals.comyoutube.com | Creation of new chemical entities based on the benzonitrile scaffold that are tailored for specific therapeutic applications. |
Development of Novel Synthetic Methodologies for Complex Halogenated Molecules
The synthesis of polyhalogenated aromatic compounds like this compound often requires specialized methods to control regioselectivity and achieve high yields. Future progress in this area is contingent on the development of more efficient, selective, and sustainable synthetic techniques. numberanalytics.com
Recent advancements have provided powerful tools for C–H functionalization, allowing for the direct introduction of halogens into aromatic rings without the need for pre-functionalized substrates. Palladium-catalyzed, ortho-selective C–H halogenation is one such methodology that has been successfully applied to benzyl (B1604629) nitriles, demonstrating high regioselectivity. acs.org The exploration of novel catalysts and reaction conditions will continue to be a major focus. numberanalytics.com
Furthermore, photoredox catalysis has emerged as a mild and powerful method for forming a variety of chemical bonds, including carbon-halogen bonds. numberanalytics.com This approach uses light to drive redox reactions, offering an alternative to traditional, often harsh, halogenation conditions. numberanalytics.com The development of halogen-free methods, potentially utilizing hypervalent iodine reagents, also presents a more environmentally friendly synthetic route. numberanalytics.com Research into one-pot procedures, such as combining Diels-Alder cycloadditions with oxidative cyclizations, could streamline the synthesis of complex, fused aromatic systems containing halogens. thieme-connect.de
Advancement of Analytical Tools for Enhanced Compound Characterization
The precise characterization of halogenated compounds is critical for understanding their structure, purity, and behavior. While established techniques are powerful, ongoing advancements in analytical instrumentation are set to provide even deeper insights into the nature of molecules like this compound. chromatographyonline.comacs.org
Mass Spectrometry (MS): Mass spectrometry is a cornerstone for identifying halogenated compounds due to the unique isotopic patterns of halogens like chlorine and bromine. tutorchase.com For instance, chlorine's two stable isotopes (³⁵Cl and ³⁷Cl) in a ~3:1 ratio produce a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. jove.comlibretexts.org Similarly, bromine's isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio result in M and M+2 peaks of nearly equal height. jove.comlibretexts.org While iodine is monoisotopic, high-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition with high accuracy. rsc.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for separating and identifying halogenated compounds in complex mixtures. researchgate.netub.edu Future developments will likely focus on increasing sensitivity and resolution to detect and quantify ultra-trace levels of these compounds and their metabolites or environmental degradation products. ub.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure in solution and solid states. ¹H NMR can reveal the substitution pattern on the aromatic rings, with the electronegative iodine atoms influencing the chemical shifts of nearby protons. docbrown.info For the title compound, ¹³C NMR would complement this by showing the number of unique carbon environments. docbrown.info A significant area for advancement is the application of solid-state NMR to study halogen(I) complexes, which can provide data that is complementary to single-crystal X-ray structures and solution studies. nih.govresearchgate.net While ¹²⁷I NMR exists, its utility is often limited because the quadrupolar nature of the iodine nucleus leads to very broad signals, making it challenging to use with standard high-resolution spectrometers. huji.ac.il Future research may focus on specialized techniques or computational methods to better interpret these broad signals, potentially offering direct insight into the electronic environment of the iodine atoms. huji.ac.iljlu.edu.cn
Table 2: Advanced Analytical Techniques for Halogenated Compounds
| Analytical Technique | Information Provided for Iodinated Benzonitriles | Future Advancements |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for elemental composition confirmation. rsc.org | Increased sensitivity for ultra-trace analysis and metabolite identification. ub.edu |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification from complex matrices; detection of related substances. researchgate.net | Improved interfaces and faster scanning for high-throughput analysis. |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the complete chemical structure and connectivity of the molecule. docbrown.info | Higher field magnets for greater resolution and sensitivity. |
| Solid-State NMR | Characterization of the compound in its solid form, providing insights into crystal packing and polymorphism. nih.govresearchgate.net | Wider application to halogenated compounds to correlate solid-state structure with properties. nih.gov |
| ¹²⁷I NMR Spectroscopy | Potentially direct information on the iodine nucleus, though currently limited by broad signals. huji.ac.il | Development of new pulse sequences or computational methods to overcome signal broadening. |
Exploration of New Theoretical Ligand Targets and Therapeutic Modalities through Structural Analogy
The diiodinated hydroxyphenyl moiety is a key structural feature in various biologically active molecules. By drawing structural analogies, researchers can explore new therapeutic applications for the this compound scaffold. For example, the structurally related compound 3-iodo-4-hydroxy-5-nitrobenzonitrile has been investigated for its anthelmintic properties, particularly against parasitic nematodes and trematodes. google.com This suggests that the diiodinated benzonitrile scaffold could be a starting point for developing new anti-parasitic agents.
The diiodinated phenol (B47542) structure is also reminiscent of thyroid hormones. This structural similarity opens avenues for investigating the interaction of this compound and its derivatives with thyroid hormone receptors or other related nuclear receptors. Such investigations could lead to the development of novel modulators for metabolic or endocrine disorders. Computational docking and virtual screening can be employed to systematically test the binding of these analogs against a wide range of protein targets, identifying new potential therapeutic applications based on predicted interactions.
Multidisciplinary Approaches in Chemical Biology Research Utilizing the Iodinated Benzonitrile Scaffold
The iodinated benzonitrile scaffold can serve as a versatile platform in chemical biology, a field that employs chemical techniques to study and manipulate biological systems. nih.gov The future of research in this area lies in integrating this scaffold into multidisciplinary approaches to develop new probes, diagnostics, and therapeutic strategies. nih.gov
The presence of iodine atoms allows for potential use in bioimaging. For example, radioactive isotopes of iodine could be incorporated to create radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, enabling the visualization of biological processes in vivo. The scaffold can also be functionalized with fluorophores or other reporter groups to create chemical probes for studying specific biological targets.
Furthermore, the concept of using molecular scaffolds for targeted drug delivery is a promising research direction. nih.gov The benzonitrile moiety can be modified to attach targeting ligands (e.g., antibodies or peptides) that direct the molecule to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. The development of bioorthogonal catalysts, which can perform chemical transformations within living systems, could also utilize such scaffolds to deliver and activate prodrugs at a specific site. nih.gov
Challenges and Opportunities in the Academic Research Landscape for this compound and its Analogs
The academic pursuit of novel halogenated compounds like this compound is accompanied by a unique set of challenges and opportunities.
Challenges:
Synthesis and Scale-Up: The synthesis of complex, polyhalogenated molecules can be intricate and low-yielding, posing a barrier to producing sufficient quantities for extensive biological testing. mdpi.com
Environmental Persistence: Halogenated organic compounds are often persistent in the environment and can be toxic or bioaccumulative. chromatographyonline.comub.edu Research into these molecules must be coupled with studies on their environmental fate, persistence, and potential for degradation to ensure responsible development. rsc.org
Analytical Complexity: Characterizing these compounds and their metabolites in complex biological or environmental samples requires highly sensitive and selective analytical methods, which may not be universally accessible. chromatographyonline.comub.edu
Opportunities:
Unexplored Chemical Space: The vast chemical space of halogenated compounds remains largely unexplored. There is significant opportunity to discover novel molecules with unique biological activities and material properties.
Development of New Methodologies: The challenges associated with these compounds drive innovation in synthetic chemistry, analytical science, and computational modeling. numberanalytics.comacs.org
Therapeutic Potential: The structural motifs present in the title compound are found in numerous bioactive molecules, suggesting a high potential for discovering new therapeutic agents for a wide range of diseases.
Interdisciplinary Collaboration: Research on these compounds necessitates collaboration between synthetic chemists, analytical chemists, computational scientists, biologists, and environmental scientists, fostering a rich, multidisciplinary research environment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via halogenation of a phenolic precursor. For example, iodination of 4-hydroxybenzonitrile using iodine monochloride (ICl) in acidic media yields the diiodinated product. A four-step approach (similar to 3,5-dihydroxybenzonitrile synthesis ) involves:
Protection of hydroxyl groups (e.g., acetylation).
Halogenation with iodine/thionyl chloride.
Deprotection under basic conditions.
Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Purity optimization: Use HPLC with a C18 column and UV detection (254 nm) to monitor byproducts . Thermogravimetric analysis (TGA) can assess thermal stability during drying .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Resolves iodine positions and confirms dihedral angles between aromatic rings (e.g., single-crystal studies with R factor <0.1 ).
- FT-IR : Peaks at ~2230 cm⁻¹ (C≡N stretch), ~3400 cm⁻¹ (O-H stretch), and 600–800 cm⁻¹ (C-I stretches) .
- NMR : Limited utility due to iodine’s quadrupolar moment, but ¹³C NMR can detect nitrile (δ ~110 ppm) and aromatic carbons (δ 120–150 ppm) .
Q. How does solvent polarity influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility: Highest in polar aprotic solvents (e.g., DMF, DMSO) due to nitrile and hydroxyl groups. Use Hansen solubility parameters (HSPiP software) for predictive modeling.
- Stability: Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the nitrile group. Henry’s Law constants (e.g., log KH = -8.2 atm·m³/mol in water ) guide environmental fate studies.
Advanced Research Questions
Q. How can intramolecular charge-transfer (ICT) states be analyzed in this compound?
- Methodological Answer :
- Fluorescence spectroscopy : Monitor emission shifts in solvents of varying polarity (e.g., cyclohexane vs. ethanol). A red shift indicates stabilization of the ICT state .
- Time-resolved spectroscopy : Use femtosecond transient absorption to track ICT dynamics. Compare radiative (kr) and non-radiative (knr) rates; kr typically decreases in polar solvents .
- Computational modeling : DFT calculations (B3LYP/6-31G*) optimize geometry and predict dipole moment changes during ICT .
Q. How should researchers address contradictions in spectroscopic data during degradation studies?
- Methodological Answer :
- Case Example : Discrepancies in UV-Vis absorption (e.g., hypsochromic shifts in acidic media) may arise from protonation of the hydroxyl group.
- Resolution :
Perform pH-dependent titrations with UV-Vis and ¹H NMR.
Validate using mass spectrometry (ESI-MS) to detect degradation products (e.g., deiodinated species).
Cross-reference with HPLC retention times under varying mobile phases .
Q. What strategies improve yield in large-scale halogenation reactions?
- Methodological Answer :
- Catalytic iodination : Use CuI/I2 systems to reduce iodine waste. Monitor reaction progress via in-situ Raman spectroscopy (I-I stretch at ~180 cm⁻¹) .
- Microwave-assisted synthesis : Enhances reaction rates (e.g., 80% yield in 30 minutes vs. 6 hours conventionally) .
- Byproduct mitigation : Add scavengers (e.g., Na2S2O3) to quench excess iodine.
Q. How can computational methods predict biological activity or environmental persistence?
- Methodological Answer :
- QSAR models : Correlate log P (calculated as ~3.1) with bioaccumulation potential. Higher log P suggests affinity for lipid membranes .
- Molecular docking : Screen against thyroid peroxidase (TPO) due to structural similarity to thyroxine derivatives .
- Environmental persistence : Use EPI Suite™ to estimate biodegradation half-life (>60 days indicates persistence ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
